molecular formula C25H35N3O4 B264858 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide

Cat. No.: B264858
M. Wt: 441.6 g/mol
InChI Key: NWEVHVVYHDYODQ-UHFFFAOYSA-N
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Description

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a piperazinyl-cyclohexyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multi-step organic reactions The initial step often includes the formation of the chromen-2-one core through the condensation of salicylaldehyde with acetic anhydride

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.

    Substitution: The piperazinyl-cyclohexyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the chromen-2-one core can form hydrogen bonds with biological molecules, while the piperazinyl-cyclohexyl moiety can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A simpler analog with similar chromen-2-one core but lacking the piperazinyl-cyclohexyl moiety.

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Another analog with an acetate group instead of the piperazinyl-cyclohexyl moiety.

Uniqueness

The uniqueness of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide lies in its complex structure, which combines the chromen-2-one core with a piperazinyl-cyclohexyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H35N3O4

Molecular Weight

441.6 g/mol

IUPAC Name

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide

InChI

InChI=1S/C25H35N3O4/c1-18-20-7-6-19(29)16-22(20)32-24(31)21(18)8-9-23(30)26-17-25(10-4-3-5-11-25)28-14-12-27(2)13-15-28/h6-7,16,29H,3-5,8-15,17H2,1-2H3,(H,26,30)

InChI Key

NWEVHVVYHDYODQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C

Origin of Product

United States

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